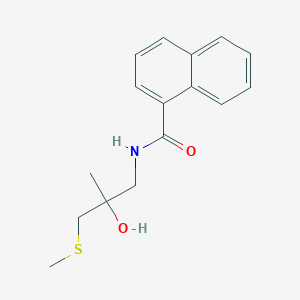
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide, commonly known as HMMN, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of naphthalene and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HMMN is not fully understood. However, it has been proposed that HMMN inhibits the activity of COX-2 by directly binding to its active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. HMMN has also been shown to scavenge free radicals by donating a hydrogen atom to the radical, thereby stabilizing it.
Biochemical and Physiological Effects:
HMMN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This results in the inhibition of the production of prostaglandins, which are involved in pain and inflammation. HMMN has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, HMMN has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using HMMN in lab experiments is its high purity and yield. The synthesis method of HMMN has been reported to yield HMMN with high purity and yield. This makes it easier to obtain HMMN for use in lab experiments. However, one of the limitations of using HMMN in lab experiments is its potential toxicity. HMMN has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of HMMN. One potential direction is the further investigation of its anti-cancer properties. HMMN has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Further studies could investigate the mechanism of action of HMMN in cancer cells and its potential use in cancer therapy. Another potential direction is the investigation of the use of HMMN as an anti-inflammatory and antioxidant agent. HMMN has been shown to inhibit the activity of COX-2 and scavenge free radicals, suggesting its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Synthesis Methods
The synthesis of HMMN involves the reaction of 1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of thionyl chloride. The resulting product is then treated with sodium methyl mercaptide to yield HMMN. This method has been reported to yield HMMN with high purity and yield.
Scientific Research Applications
HMMN has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. HMMN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, HMMN has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,11-20-2)10-17-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,19H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXBRAJTKLTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

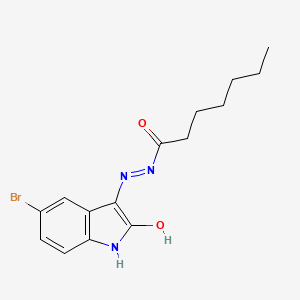
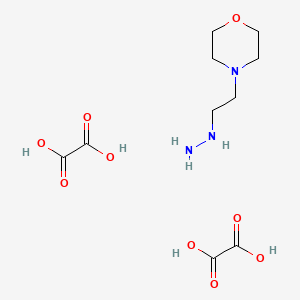
![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)
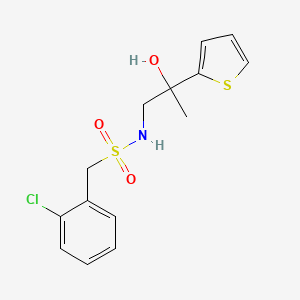
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)
![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)

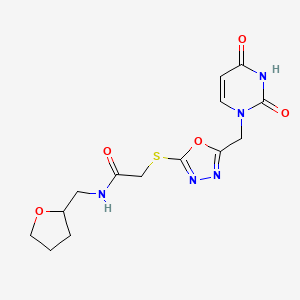
![3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948258.png)
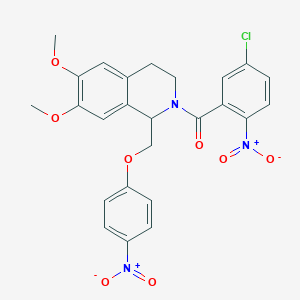

![Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2948261.png)